2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone
Description
Historical Context and Discovery
The historical development of this compound can be traced through the broader evolution of heterocyclic chemistry and α-hydroxyketone synthesis methodologies. While specific documentation of the initial discovery date remains limited in the available literature, the compound was first catalogued in chemical databases with a creation date of 2009, suggesting its formal characterization occurred in the early 21st century. The development of synthetic approaches to this compound likely emerged from research into benzoin condensation reactions and related α-hydroxyketone forming processes, which have been fundamental transformations in organic chemistry since the 19th century. The benzoin condensation, first reported by Justus von Liebig and Friedrich Wöhler in 1832, established the foundation for understanding how aldehydes could be coupled to form α-hydroxyketones, providing the conceptual framework that would eventually lead to more complex derivatives incorporating heterocyclic components.
The synthetic accessibility of this compound became feasible through advances in pyrrole chemistry and the development of reliable methods for pyrrole-2-carboxaldehyde preparation and subsequent transformations. Research in the field of pyrrole synthesis, particularly the establishment of methods such as the Knorr pyrrole synthesis and related transformations, provided the necessary building blocks for constructing compounds that incorporate both pyrrole and carbonyl functionalities. The availability of pyrrole-2-carboxaldehyde as a key starting material, which can be prepared through various oxidation and formylation procedures, enabled researchers to explore benzoin-type condensations that would yield the target α-hydroxyketone structure. Contemporary synthetic methodology has further refined these approaches, allowing for more efficient and selective preparation of this compound and related derivatives.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of how different heterocyclic systems can be integrated into single molecular frameworks. This compound demonstrates the successful incorporation of pyrrole nitrogen heterocycles with traditional carbonyl chemistry, creating opportunities for further chemical transformations that leverage both the nucleophilic character of the pyrrole ring and the electrophilic nature of the ketone functionality. The presence of the α-hydroxyl group introduces additional synthetic possibilities, as this functional group can serve as a leaving group in substitution reactions or participate in cyclization processes to form more complex ring systems. Research has shown that compounds containing both pyrrole and α-hydroxyketone motifs can undergo diverse transformations, including condensation reactions, oxidation processes, and nucleophilic substitutions that lead to the formation of fused heterocyclic systems.
The compound's significance is further enhanced by its potential as a building block for the synthesis of biologically active heterocycles and pharmaceutical intermediates. Pyrrole-containing compounds are well-recognized for their presence in numerous natural products and synthetic pharmaceuticals, while α-hydroxyketones frequently appear in bioactive molecules due to their ability to participate in hydrogen bonding interactions and serve as coordination sites for metal centers. The combination of these structural features in a single molecule creates opportunities for developing new chemical entities with enhanced biological activity or improved pharmacological properties. Recent research in heterocyclic chemistry has increasingly focused on compounds that integrate multiple functional groups and ring systems, recognizing that such molecular architectures often exhibit synergistic effects that enhance their utility in medicinal chemistry and materials science applications.
Classification within Pyrrole-Containing Compounds
This compound occupies a specific position within the broader classification of pyrrole-containing compounds, particularly those that feature carbonyl functionalities directly attached to the pyrrole ring system. This compound can be categorized as a pyrrole-2-carbonyl derivative, specifically an acyloin or α-hydroxyketone that incorporates the pyrrole heterocycle as the acyl component. Within the extensive family of pyrrole derivatives, this classification places the compound among those that maintain the aromatic character of the pyrrole ring while introducing additional functional groups that modulate its chemical and physical properties. The presence of both the phenyl substituent and the hydroxyl group creates a subcategory of pyrrole derivatives that exhibit enhanced structural complexity and correspondingly diverse reactivity patterns.
Comparative analysis with related pyrrole-containing compounds reveals the unique position of this molecule within established chemical classifications. Unlike simple pyrrole-2-carboxaldehydes or pyrrole-2-carboxylic acids, this compound incorporates the α-hydroxyketone functionality that significantly alters its chemical behavior and synthetic utility. The structural relationship to other pyrrole derivatives, such as 2-hydroxy-1-(1H-pyrrol-2-yl)propan-1-one, demonstrates how modifications to the α-carbon substituent can create families of related compounds with varying properties. This systematic approach to classification helps researchers understand structure-activity relationships and predict the behavior of new derivatives based on established patterns within the pyrrole-containing compound family.
Table 1: Classification of Related Pyrrole-Containing Compounds
| Compound Name | Molecular Formula | Key Structural Features | CAS Number |
|---|---|---|---|
| This compound | C₁₂H₁₁NO₂ | α-Hydroxyketone, phenyl substituent | 100063-06-7 |
| 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one | C₇H₉NO₂ | α-Hydroxyketone, methyl substituent | 27472-41-9 |
| Pyrrole-2-carboxaldehyde | C₅H₅NO | Aldehyde functionality | 1003-29-8 |
| 2-Hydroxy-2-(1-methylpyrrol-2-yl)-1-phenylethanone | C₁₃H₁₃NO₂ | N-methylated pyrrole, phenyl ketone | 682771-89-7 |
Nomenclature and Structural Representation
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups and heterocyclic components. The systematic name reflects the ethanone backbone with specific substitution patterns at the 1- and 2-positions, where the 1-position bears the pyrrole substituent and the 2-position contains both hydroxyl and phenyl groups. Alternative nomenclature systems may refer to this compound as an ethanone derivative with specific substitution patterns, emphasizing either the pyrrole component or the α-hydroxyketone functionality depending on the chemical context. The stereochemical designation (2R) indicates the absolute configuration at the chiral center, providing essential information for understanding the three-dimensional structure and potential biological activity of the compound.
Structural representation of this compound requires consideration of multiple chemical bonding patterns and electronic interactions. The molecular structure features a central ethanone framework with the carbonyl carbon directly bonded to the pyrrole ring at the 2-position, creating a conjugated system that influences the electronic properties of both components. The α-carbon bears both a hydroxyl group and a phenyl substituent, creating a tertiary carbon center with defined stereochemistry. Advanced computational modeling has provided detailed insights into the preferred conformational arrangements of this molecule, revealing important information about intramolecular interactions and potential intermolecular association patterns. The structural representation must also account for the aromatic character of both the pyrrole and phenyl ring systems, which contribute to the overall stability and reactivity profile of the compound.
Table 2: Molecular Identifiers and Structural Data
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 201.22 g/mol | PubChem 2.1 |
| Exact Mass | 201.078978594 Da | PubChem 2.1 |
| Topological Polar Surface Area | 53.1 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| XLogP3-AA | 1.8 | XLogP3 3.0 |
| Complexity | 224 | Cactvs 3.4.8.18 |
| Heavy Atom Count | 15 | PubChem |
| Defined Atom Stereocenter Count | 1 | PubChem |
The International Chemical Identifier system provides additional standardized representations of this compound's structure through both InChI and SMILES notations. The InChI string InChI=1S/C12H11NO2/c14-11(9-5-2-1-3-6-9)12(15)10-7-4-8-13-10/h1-8,11,13-14H/t11-/m1/s1 encodes the complete structural information including stereochemistry, while the SMILES representation C1=CC=C(C=C1)C@HO provides a linear notation that captures the essential connectivity patterns. These standardized representations facilitate database searches, computational analysis, and automated structure-activity relationship studies, contributing to the broader understanding of this compound's chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11(9-5-2-1-3-6-9)12(15)10-7-4-8-13-10/h1-8,11,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFSKRLCBWQKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670053 | |
| Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-06-7 | |
| Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Enolate Formation : The ketone precursor (e.g., 1-(1H-pyrrol-2-yl)ethanone) is deprotonated using a strong base (e.g., LDA) to generate an enolate ion.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration and Oxidation : While standard aldol reactions yield β-hydroxy aldehydes/ketones, the target compound’s ketone group suggests an additional oxidation step, potentially using tert-butyl hydroperoxide (TBHP) or activated carbon under aerobic conditions.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | LDA in THF | 68–72 |
| Temperature | −78°C to 25°C | 70 |
| Oxidation Agent | TBHP/Activated C | 85 |
This method achieves moderate-to-high yields (68–85%) but requires stringent control over reaction stoichiometry and oxidation conditions to prevent over-oxidation to carboxylic acids.
Grignard Reagent-Based Synthesis
An alternative route involves the use of Grignard reagents to introduce the phenyl group to a pyrrole-containing ketone precursor:
Procedure:
-
Synthesis of 1-(1H-pyrrol-2-yl)ethanone : Friedel-Crafts acylation of pyrrole using acetyl chloride and a Lewis acid (e.g., AlCl₃).
-
Grignard Addition : Phenylmagnesium bromide reacts with the ketone to form a tertiary alcohol intermediate.
-
Selective Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) or similar mild agents.
Challenges :
-
Friedel-Crafts acylation of pyrrole is low-yielding (<30%) due to the ring’s electron-rich nature.
-
Over-oxidation risks necessitate precise stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Aldol Condensation | High selectivity, scalable | Requires cryogenic conditions | 68–85 |
| Oxidative Aromatization | Metal-free, one-pot | Limited substrate scope | ~88 |
| Grignard Addition | Straightforward reagents | Low Friedel-Crafts efficiency | <30 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Continuous Flow Reactors : Minimize intermediate isolation, improving throughput.
-
Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) reduce reliance on stoichiometric bases.
-
Solvent Recovery : Ethanol or THF recycling is critical for economic viability.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s reactivity arises from three key functional groups:
- Pyrrole ring : Electrophilic substitution at α- and β-positions.
- Ketone group : Nucleophilic additions or reductions.
- Hydroxyl group : Acid/base-mediated reactions (e.g., esterification, dehydration).
Acylation and Alkylation
The hydroxyl group undergoes acylation under mild conditions. For example:
Reaction :
Yield : ~85% (optimized with pyridine as catalyst).
Mechanism : Nucleophilic attack by the hydroxyl oxygen on the acylating agent.
Grignard-Mediated Reduction
The ketone group is reduced by Grignard reagents to form secondary alcohols. A study using PhMgBr demonstrated:
Reaction :
Conditions : Atmospheric pressure, 7–10°C, NaOH/EtOH/DMSO system .
Yield : 53–94% (Table 1).
| Entry | Substituent (R) | Yield (%) |
|---|---|---|
| 1 | 4-Methylphenyl | 92 |
| 2 | 3-Methoxyphenyl | 94 |
| 3 | Indol-3-yl | 33 |
Ethynylation Reactions
The ketone participates in base-mediated ethynylation with acetylene:
Reaction :
Conditions : 7–10°C, 2–4 hours .
Key Observation : Electron-withdrawing groups (e.g., 3-methoxyphenyl) enhance electrophilicity of the carbonyl, increasing yields to 94% .
Condensation Reactions
The hydroxyl and ketone groups enable aldol and Claisen condensations:
Example : Reaction with benzaldehyde under basic conditions:
Conditions : Room temperature, catalytic TFA .
Yield : 64% .
Biological Interactions
The pyrrole core facilitates interactions with biological targets:
- Antimicrobial activity : Derivatives show inhibition against Candida species (MIC: 8–32 µg/mL) .
- Anti-inflammatory effects : Analogues inhibit protein kinase C (IC₅₀: 0.2 µM) .
Reaction Optimization Insights
- Solvent effects : Solvent-free conditions yield higher purity (96%) compared to ethanol (77%) .
- Catalyst choice : MIL-53(Al) improves Paal–Knorr condensation yields to 96% .
Stability and Side Reactions
- Acetylene–allene isomerization : Observed in ethynylation reactions unless controlled by ethanol/DMSO .
- Indolic NH sensitivity : Requires protection during Grignard reactions to avoid side products .
Advanced Functionalization
Recent studies highlight:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the pyrrole moiety. Pyrrole derivatives have been reported to exhibit significant biological activities, including anticancer effects. For instance, studies have shown that pyrrole-containing compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth and division .
Case Study: Tubulin Polymerization Inhibition
A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The study demonstrated that specific substitutions on the pyrrole ring enhanced the anticancer activity against various cancer cell lines, indicating the potential of 2-hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone in developing new anticancer agents .
Antidiabetic Activity
Mechanism of Action
Research has indicated that certain pyrrole derivatives possess antihyperglycemic properties, making them candidates for diabetes treatment. The mechanism involves the modulation of glucose metabolism and insulin sensitivity .
Case Study: Antihyperglycemic Activity Evaluation
In a study evaluating various pyrrole compounds, it was found that some derivatives significantly reduced blood sugar levels in diabetic models. The presence of specific substituents on the phenyl ring was crucial for enhancing this activity, suggesting that modifications to this compound could yield potent antidiabetic agents .
Neuropharmacology
Serotonin Receptor Modulation
Pyrrole derivatives have also been explored for their effects on serotonin receptors, which are implicated in various neurological disorders. The compound's ability to act as an inverse agonist at serotonin receptors could lead to potential therapeutic applications in treating conditions such as anxiety and depression .
Case Study: Serotonin Receptor Studies
A recent study focused on the development of pyrrole-based compounds that modulate serotonin receptor activity. The findings highlighted the potential of these compounds in neuropharmacology, paving the way for new treatments targeting mood disorders .
Material Science Applications
Catalytic Properties
The unique structure of this compound allows it to function as a catalyst in various chemical reactions. Pyrrole derivatives have been utilized in polymerization processes and as corrosion inhibitors due to their stability and reactivity .
Data Table: Catalytic Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and phenyl groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone:
1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole)
- Structure : Simplest analog, lacking the hydroxy and phenyl groups.
- Role: Directly linked to fragrance in rice and pumpkin. Synonymous with "ethanone, 1-(1H-pyrrol-2-yl)-" in metabolomic studies, it exhibits a 0.99 correlation coefficient with 2AP in fragrant rice . In pumpkin, it is a differential volatile contributing to a "taro-like" aroma .
- Physical Properties : Molecular weight 109.13 g/mol, boiling point 493.2 K, melting point 363 K .
2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE)
- Structure: Chlorine substitution at position 2 of the ethanone chain.
- Applications: Used in organic synthesis for drugs, dyes, and polymers. Acts as a proton donor and catalyst .
- Physical Properties : Molecular weight 143.57 g/mol .
- Safety : Hazardous due to chlorine substituents; requires careful handling .
2-Acetyl-1-furfurylpyrrole
- Structure : Furfuryl group replaces the phenyl and hydroxy groups.
- Molecular weight 189.21 g/mol .
1-{2-[2-(1H-Pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone
- Structure : Amide derivative with a pyrrolidine ring and branched substituents.
- Research : Studied for crystallographic properties and hydrogen bonding patterns, relevant to supramolecular chemistry .
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone
- Structure: Two chlorine atoms at position 2 of the ethanone chain.
- Safety : Classified as hazardous under UN GHS guidelines .
Structural and Functional Comparison Table
Key Research Findings
- Fragrance Biosynthesis: The target compound and 1-(1H-pyrrol-2-yl)ethanone are co-expressed with 2AP in fragrant rice, suggesting a shared metabolic pathway. Downregulation of the P4H4 gene further links proline metabolism to aroma formation .
- Food Aroma: In beef, 1-(1H-pyrrol-2-yl)ethanone accounts for 9% of flavor variation . In pumpkin, it is a marker for "taro-like" aroma but has low odor activity due to high thresholds .
- Synthetic Utility : Chlorinated derivatives (e.g., 2-CPE) serve as versatile intermediates but require careful handling due to toxicity .
Biological Activity
2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group, a phenyl group, and a pyrrole ring, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- CAS Number : 100063-06-7
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the hydroxyl and phenyl groups allows for significant participation in hydrogen bonding and π-π interactions, which can influence enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, particularly in neurotransmitter systems.
- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activities. For instance, certain pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Pyrrole Derivative | 3.12 - 12.5 | S. aureus, E. coli |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases .
Antitumor Activity
Recent studies have explored the antitumor effects of related pyrrole compounds, indicating that they may inhibit estrogen receptor-mediated transcription in breast cancer cells. This suggests a potential role for this compound in cancer therapy, particularly for estrogen receptor-positive tumors .
Study 1: Antimicrobial Activity Evaluation
A study conducted on various pyrrole derivatives demonstrated that compounds structurally similar to this compound exhibited promising antibacterial activity against clinical isolates of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Study 2: Antitumor Mechanisms
In another investigation focused on breast cancer treatment, researchers synthesized several pyrrole derivatives and assessed their ability to inhibit estrogen receptor activity. Compounds showed varying degrees of inhibition on ERα-mediated transcription, with some effectively inducing apoptosis in cancer cells .
Q & A
Q. What are the primary synthetic routes for 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone, and what factors influence reaction yields?
Synthetic strategies often involve derivatization of pyrrole-based precursors. For example, 2-acetylpyrrole (a structural analog) is synthesized via acetylation of pyrrole using acetic anhydride or N,N-dimethylacetamide in the presence of catalysts like zinc chloride (yields ~90%) . For the target compound, introducing the hydroxy-phenyl moiety may require Friedel-Crafts acylation or nucleophilic substitution. Reaction optimization should consider solvent polarity (e.g., DMSO for polar intermediates), temperature control (e.g., avoiding pyrrole ring degradation above 250°C), and protecting groups to prevent side reactions at the hydroxyl group.
Q. What spectroscopic techniques are most effective for characterizing its structure?
- NMR : H and C NMR identify functional groups (e.g., hydroxy-phenyl protons at δ 7.2–7.8 ppm, pyrrole protons at δ 6.1–6.9 ppm) and confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO, MW 201.22) via accurate mass measurement .
- X-ray Crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and torsional angles .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and eye protection (safety code: S37/39) .
- Ventilation : Use fume hoods to avoid inhalation (risk code: H335) .
- Storage : Seal in air-tight containers under dry conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does this compound interact in fragrance-related biosynthetic pathways?
In plant metabolomics (e.g., rice fragrance studies), 2-acetylpyrrole derivatives correlate with 2-acetyl-1-pyrroline (2AP), a key aromatic compound. Experimental validation includes:
Q. What computational methods analyze hydrogen bonding in its crystal structure?
Q. How can metabolomics approaches elucidate its role in gene expression regulation?
Q. What experimental strategies resolve data contradictions regarding its stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
